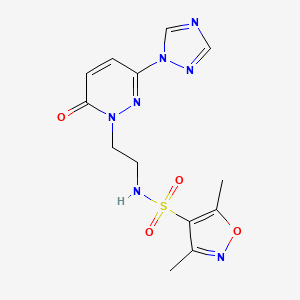

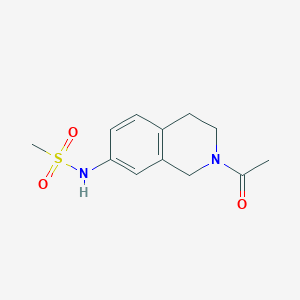

3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide" is a novel chemical entity that appears to be related to a class of compounds with potential antimicrobial properties. The related compounds synthesized and evaluated in the studies provided include isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, which have shown a broad spectrum of antibacterial activity, particularly against Gram-positive strains and the fungus Candida albicans . Additionally, sulfonamide derivatives of 5-substituted-3-methylisoxazole have been synthesized, indicating a methodological approach to creating such compounds . Sulfonamide isoxazolo[5,4-b]pyridines have also been synthesized and tested for antibacterial and antiproliferative activity, with some showing promising results . Lastly, 4'-oxazolyl biphenylsulfonamides have been studied as endothelin-A (ET(A)) receptor antagonists, revealing the versatility of sulfonamide derivatives in therapeutic applications .

Synthesis Analysis

The synthesis of related compounds involves several key steps, starting with the generation of isoxazole sulfonamides, followed by reactions with various amines or aldehydes to produce novel derivatives . For isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, the synthesis includes the incorporation of pharmacophores such as urea, thiourea, and sulfonylurea functionalities . The sulfonamide isoxazolo[5,4-b]pyridines are synthesized using classical and microwave methods, starting with aminoisoxazolo[5,4-b]pyridine and aryl sulfonic chlorides . The synthesis of 4'-oxazolyl biphenylsulfonamides involves the substitution of the biphenylsulfonamide with an oxazole ring, which significantly improves potency and metabolic stability .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of isoxazole and pyridazine rings, which are essential for their biological activity. The incorporation of sulfonamide groups is a common feature that contributes to the antimicrobial and receptor antagonist properties of these molecules . The structural determination of these compounds is typically achieved through elemental analysis and spectroscopic methods such as IR and NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of sulfonamides and the subsequent reactions with amines or aldehydes to introduce various substituents . The reactivity of these compounds is influenced by the presence of the isoxazole and pyridazine rings, as well as the sulfonamide group, which can participate in further chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide" are not detailed in the provided papers, related compounds exhibit properties that are conducive to their biological activity. These properties include solubility, stability, and the ability to interact with biological targets such as bacteria and endothelin receptors . The antimicrobial activity is often assessed through growth inhibitory assays, and the receptor antagonistic properties are evaluated using binding activity studies .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Properties

Research has demonstrated the antibacterial efficacy of novel heterocyclic compounds containing sulfonamido moieties. Azab, Youssef, and El-Bordany (2013) synthesized pyran, pyridine, and pyridazine derivatives, among others, showing significant antibacterial activity against several bacterial strains (Azab, Youssef, & El-Bordany, 2013). This research underscores the potential of sulfonamide-based compounds in developing new antibacterial agents.

Endothelin Receptor Antagonists

The study by Humphreys et al. (2003) highlighted the development of selective endothelin (ET) receptor antagonists, starting from a lead compound with extensive metabolism in preclinical animal species. By focusing on structure-activity and structure-metabolism studies, the researchers identified analogues with improved metabolic stability and pharmacokinetic properties, demonstrating the compound's potential as a therapeutic agent (Humphreys et al., 2003).

Hybrid Compounds with Varied Biological Activities

Ghomashi et al. (2022) reviewed the creation of sulfonamide hybrids, combining sulfonamides with different pharmacologically active heterocyclic moieties. This approach has led to compounds with a broad range of biological activities, including antimicrobial and potential antitumor properties (Ghomashi, Ghomashi, Aghaei, & Massah, 2022). Such hybrids represent a promising area for the development of new therapeutic agents.

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7O4S/c1-9-13(10(2)24-18-9)25(22,23)16-5-6-19-12(21)4-3-11(17-19)20-8-14-7-15-20/h3-4,7-8,16H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWERHMSPCVHNCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)

![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)

![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)

![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one](/img/structure/B2500324.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)

![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide](/img/structure/B2500333.png)

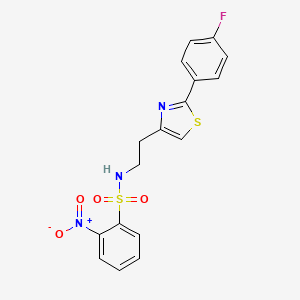

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)

![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)

![7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B2500336.png)